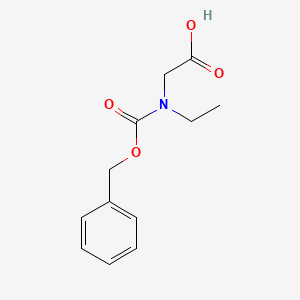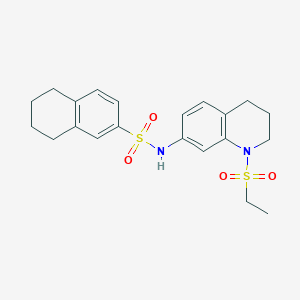
N-Cbz-N-Ethyl-Glycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Benzyloxy)carbonylamino)acetic acid is a compound with the molecular formula C10H13NO4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzyloxycarbonyl group attached to an ethylamino acetic acid backbone.
Wissenschaftliche Forschungsanwendungen
2-((Benzyloxy)carbonylamino)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: The compound is utilized in the synthesis of peptides and proteins.
Medicine: It serves as an intermediate in the production of pharmaceuticals and bioactive molecules.
Industry: The compound is employed in the manufacture of specialty chemicals and materials.
Wirkmechanismus
Target of Action
N-Cbz-N-ethyl-glycine is a carbamate compound that primarily targets amines . The compound is used as a protecting group for amines, which are essential for the synthesis of peptides . The role of N-Cbz-N-ethyl-glycine is to protect the amines during the synthesis process, preventing them from reacting with other compounds .
Mode of Action
N-Cbz-N-ethyl-glycine interacts with its targets (amines) by forming a carbamate bond . This bond effectively “protects” the amines, rendering them less reactive and preventing unwanted side reactions during peptide synthesis .
Biochemical Pathways
The use of N-Cbz-N-ethyl-glycine affects the biochemical pathways involved in peptide synthesis . By protecting amines, N-Cbz-N-ethyl-glycine allows for the selective reaction of other functional groups present in the amino acids . This selectivity is crucial for the successful synthesis of peptides .
Pharmacokinetics
As a protecting group, its primary role is in the synthesis process rather than being absorbed or distributed in a biological system .
Result of Action
The result of N-Cbz-N-ethyl-glycine’s action is the successful synthesis of peptides with the correct sequence of amino acids .
Action Environment
The action of N-Cbz-N-ethyl-glycine can be influenced by environmental factors such as temperature and pH . For instance, the protection of amines by N-Cbz-N-ethyl-glycine can be carried out at room temperature . Additionally, the deprotection (removal of the protecting group) can be achieved under certain conditions, such as catalytic hydrogenation .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
The primary role of N-Cbz-N-ethyl-glycine in biochemical reactions is to serve as a protected form of the amino acid glycine. The Cbz group shields the amine group from reacting prematurely during peptide synthesis . This protection is orthogonal to numerous other protecting groups as it’s stable to bases and acids .
Molecular Mechanism
The mechanism of action of N-Cbz-N-ethyl-glycine is based on its ability to undergo deprotection under specific conditions. The Cbz group can be removed using catalytic hydrogenation (Pd-C, H2), revealing the free amine group that can then participate in peptide bond formation .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability of N-Cbz-N-ethyl-glycine is determined by the conditions of the reaction. The Cbz group is stable under a wide range of conditions, making it suitable for multi-step syntheses . It can be readily removed when desired via hydrogenolysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzyloxy)carbonylamino)acetic acid typically involves the protection of amino groups using benzyloxycarbonyl (Cbz) groups. One common method is the reaction of ethylamino acetic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-((Benzyloxy)carbonylamino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Free amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Benzyloxycarbonylamino)ethylboronic acid: Similar in structure but contains a boronic acid group.
Ethyl 2-(benzyloxy)acetate: Contains a benzyloxy group but lacks the amino functionality.
Uniqueness
2-((Benzyloxy)carbonylamino)acetic acid is unique due to its combination of a benzyloxycarbonyl group and an ethylamino acetic acid backbone. This structure provides both protection for amino groups and reactivity for further chemical modifications, making it a versatile compound in synthetic chemistry.
Eigenschaften
IUPAC Name |
2-[ethyl(phenylmethoxycarbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-2-13(8-11(14)15)12(16)17-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBJYOJPUHTWFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)C(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 4-ethoxybenzoate](/img/structure/B2464020.png)
![6-[3-[(4-Bromophenyl)methoxy]phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2464023.png)

![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methyl-N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)azetidin-3-amine](/img/structure/B2464027.png)

![N-[3-(Hydrazinocarbonyl)phenyl]-2-methylbenzamide](/img/structure/B2464029.png)
![2-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2464031.png)



![3-(3-bromophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2464037.png)


![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2464041.png)
